3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
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Overview
Description
3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Known for its biological activities and used in various medicinal applications.
6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits promising antiviral and antitumoral activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
3,4-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2',3'-dimethylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C12H17NS/c1-8-7-12(9(8)2)10-4-6-14-11(10)3-5-13-12/h4,6,8-9,13H,3,5,7H2,1-2H3 |
InChI Key |
VEAMGROIFRMVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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